3-Fluoro-5-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

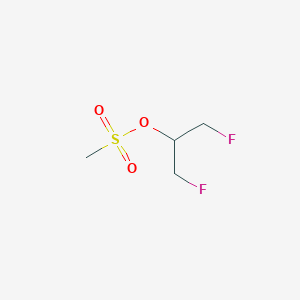

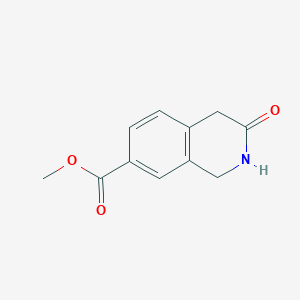

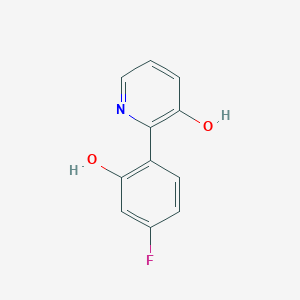

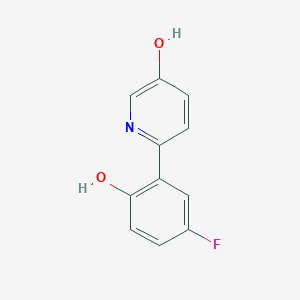

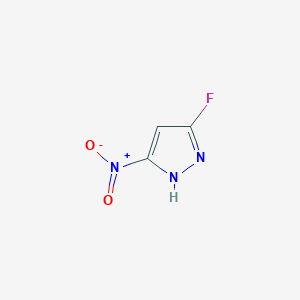

“3-Fluoro-5-nitro-1H-pyrazole” is a chemical compound with the molecular formula C3H2FN3O2 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “this compound” was not found in the search results.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . Further details about the molecular structure were not found in the search results.

Chemical Reactions Analysis

Pyrazoles, including “this compound”, can participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones . A specific chemical reaction involving “this compound” was not found in the search results.

Scientific Research Applications

Organic Synthesis and Catalysis

3-Fluoro-5-nitro-1H-pyrazole serves as a pivotal building block in the synthesis of complex organic molecules. For instance, it has been utilized in the highly diastereo- and enantioselective organocatalytic one-pot sequential 1,4-addition/dearomative-fluorination transformation, yielding fluorinated products with adjacent tertiary and α-fluoro quaternary stereocenters, demonstrating its value in creating molecules with high stereochemical complexity (Feng Li et al., 2012). Additionally, the compound facilitates the regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles, showcasing its versatility in producing diverse molecular architectures (Wang et al., 2000).

Material Science

In material science, derivatives of this compound are researched for their potential in creating high-energy materials. A notable application is in the synthesis of 3-amino-4-fluoropyrazoles, which are considered as potential candidates for high-energy density materials due to their suitable geometric and electronic structures, demonstrating the compound's relevance in the design of energetic materials (Riccardo Surmont et al., 2011).

Pharmacological Research

Although excluding information related to drug use, dosage, and side effects, it's important to note that the synthetic pathways involving this compound are foundational in the development of novel heterocyclic compounds with potential pharmacological activities. The strategic incorporation of the fluorine atom can significantly influence the biological activity of these molecules, as seen in studies exploring the synthesis of various pyrazole derivatives for their antimicrobial and anti-inflammatory properties (M. D. Reddy et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-fluoro-5-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2FN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGIQASGJKUOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.